5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one
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Overview
Description
5-(3,4-Dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one is a complex organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one involves several steps, typically starting with the preparation of the quinazoline core. Common synthetic routes include:
Aza-reaction: This involves the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This method accelerates the reaction process, making it more efficient.
Metal-mediated reaction: Transition metals like palladium or copper are used to catalyze the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasound waves are used to enhance the reaction rate and yield.
Phase-transfer catalysis: This method involves the transfer of a reactant from one phase to another, facilitating the reaction.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. The choice of method depends on factors like cost, availability of reagents, and desired scale of production.
Chemical Reactions Analysis
5-(3,4-Dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines .
Scientific Research Applications
5-(3,4-Dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(3,4-dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or proteins involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
5-(3,4-Dimethylphenyl)-8H-phthalazino[1,2-b]quinazolin-8-one can be compared with other quinazoline derivatives, such as:
Erlotinib: Used as an anticancer agent targeting the epidermal growth factor receptor (EGFR).
Gefitinib: Another anticancer agent targeting EGFR.
Afatinib: Used in the treatment of non-small cell lung cancer.
Lapatinib: Used in combination with other drugs for the treatment of breast cancer.
Vandetanib: Used in the treatment of medullary thyroid cancer.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields of research and industry.
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)quinazolino[2,3-a]phthalazin-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O/c1-14-11-12-16(13-15(14)2)21-17-7-3-4-8-18(17)22-24-20-10-6-5-9-19(20)23(27)26(22)25-21/h3-13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRXCEJNQBEMNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C52)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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